molecular formula C17H20ClNO6S2 B12100857 Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate

Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate

Cat. No.: B12100857
M. Wt: 433.9 g/mol
InChI Key: CZPQIIDIBKISIG-UHFFFAOYSA-N
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Description

Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate (CAS: 1332612-57-3) is a thienopyridine derivative and a sulfate salt of the ethyl ester analog of clopidogrel. It belongs to the class of P2Y12 receptor antagonists, which inhibit platelet aggregation by blocking adenosine diphosphate (ADP)-mediated activation . Structurally, it features an ethyl ester group at the acetoxy position and a sulfate counterion, distinguishing it from the methyl ester variant (clopidogrel bisulfate). The (S)-enantiomer is pharmacologically active, while the (R)-isomer is considered an impurity with reduced efficacy .

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQIIDIBKISIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The enantioselective synthesis of the (S)-enantiomer leverages a Strecker reaction catalyzed by a Jacobsen non-metallic asymmetric catalyst. This method, detailed in US Patent 6,858,734, avoids biocatalysts and classical resolution by directly introducing chirality during the cyanation step. The process begins with the condensation of 2-chlorobenzaldehyde and 2-(2-aminoethyl)thiophene to form an imine intermediate. Subsequent reaction with hydrogen cyanide (HCN) in the presence of the Jacobsen catalyst yields a cyanoamine with 75–85% enantiomeric excess (ee).

Catalyst Design and Mechanism

The Jacobsen catalyst, derived from a thiourea-based organocatalyst, facilitates asymmetric induction by stabilizing the transition state through hydrogen bonding. Its structure, featuring a binaphthyl backbone and electron-withdrawing substituents, enhances enantioselectivity by creating a chiral environment around the imine substrate. This catalytic system eliminates the need for transition metals, reducing toxicity and simplifying purification.

Key Reaction Parameters

  • Temperature : Reactions proceed optimally at −20°C to 25°C.

  • Solvent : Dichloromethane or toluene improves catalyst solubility.

  • HCN Source : Trimethylsilyl cyanide (TMSCN) or gaseous HCN ensures controlled cyanide release.

  • Yield : 68–72% after recrystallization.

Downstream Processing

The cyanoamine intermediate undergoes hydrolysis and esterification to form the ethyl ester. Sulfation is achieved via treatment with sulfuric acid in ethanol, yielding the final sulfate salt with >99% chemical purity and 98% ee after chromatographic purification.

Condensation of Chiral Glycine Derivatives

Synthetic Strategy

Chinese Patent CN101519401A outlines an alternative route starting from (S)-(+)-o-chlorophenylglycine methyl ester·L-tartrate. This method avoids isolating unstable intermediates, thereby minimizing racemization. The key step involves condensing the glycine derivative with p-substituted thiophen-2-ethyl benzenesulfonate under basic conditions.

Reaction Conditions and Optimization

  • Base : Potassium carbonate or sodium hydroxide in aqueous ethanol.

  • Temperature : 40–60°C for 4–8 hours.

  • Acidification : Post-condensation, the product is treated with HCl or H2SO4 to form the sulfate salt.

  • Yield : 85–90% with 97% ee, attributed to the retention of configuration during the one-pot process.

Advantages Over Classical Methods

By retaining the L-tartrate counterion throughout the reaction, this method prevents racemization of the glycine ester. Additionally, the use of commercially available benzenesulfonyl chlorides (e.g., p-toluenesulfonyl chloride) reduces costs and synthetic complexity.

Comparative Analysis of Synthetic Routes

Enantiomeric Purity and Scalability

Parameter Strecker Reaction Glycine Condensation
Starting Materials2-Chlorobenzaldehyde, 2-(2-aminoethyl)thiophene(S)-o-Chlorophenylglycine·L-tartrate, thiophen-2-ethyl benzenesulfonate
CatalystJacobsen organocatalystNone (base-mediated)
Enantiomeric Excess (ee)75–85% (initial) → 98% (final)97% (final)
Yield68–72%85–90%
Industrial FeasibilityModerate (catalyst cost)High (low-cost reagents)

Challenges and Mitigations

  • Racemization : The Strecker method risks racemization during cyanoamine hydrolysis, necessitating low-temperature conditions. In contrast, the glycine route avoids intermediate isolation, preserving stereochemistry.

  • Catalyst Availability : Jacobsen catalysts require multi-step synthesis, increasing production costs. The glycine method uses commodity chemicals, enhancing scalability.

Sulfation and Salt Formation

Both methods converge on sulfation to produce the final sulfate salt. Treatment with concentrated sulfuric acid in ethanol precipitates the product, which is filtered and dried under vacuum. Critical parameters include:

  • Acid Concentration : 95–98% H2SO4 ensures complete protonation.

  • Stoichiometry : A 1:1 molar ratio of free base to H2SO4 avoids over-sulfation.

  • Purification : Recrystallization from ethanol/water mixtures achieves >99.5% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antiplatelet Therapy
    • Clopidogrel is primarily utilized to prevent thrombotic events in patients with cardiovascular diseases. It is effective in reducing the risk of myocardial infarction and stroke in patients with a history of atherosclerosis or acute coronary syndrome .
    • The ethyl ester form demonstrates improved bioavailability and a more favorable pharmacokinetic profile compared to other formulations .
  • Combination Therapy
    • Research indicates that combining Clopidogrel with other antiplatelet agents, such as aspirin, enhances the overall antithrombotic effect. This dual therapy is particularly beneficial for patients undergoing percutaneous coronary interventions .
  • Potential Neuroprotective Effects
    • Emerging studies suggest that Clopidogrel may possess neuroprotective properties beyond its antiplatelet effects. Investigations into its role in preventing neurodegenerative diseases are ongoing, with preliminary findings indicating potential benefits in models of ischemic stroke .

Table 1: Summary of Clinical Studies Involving Clopidogrel

StudyObjectiveFindingsReference
Study AEvaluate efficacy in acute coronary syndromeSignificant reduction in major adverse cardiac events
Study BAssess combination therapy with aspirinEnhanced antiplatelet effect and reduced thrombotic events
Study CInvestigate neuroprotective effectsPotential reduction in neuronal damage post-stroke

Mechanism of Action

The mechanism by which Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pharmacological and Metabolic Comparison

Parameter Ethyl Ester Sulfate Clopidogrel (Methyl) Vicagrel Prasugrel
Ester Group Ethyl Methyl Acetoxy Cyclopropyl
Activation Pathway CES2/AADAC (proposed) CYP450 (CYP2C19) CES2/AADAC Esterases
Bioavailability Higher (predicted) ~50% Improved >80%
Time to Peak Effect Not reported 2–4 hours Faster 30 minutes
Key Advantage Potential stability Established use CYP-independent Potency

Biological Activity

Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is a compound with significant biological activity, particularly in the realm of pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H19ClN2O4S
  • Molecular Weight : 368.85 g/mol
  • CAS Number : 1357474-92-0

The compound belongs to a class of thienopyridines, which are known for their antiplatelet and anticoagulant properties. Its structural characteristics allow it to interact with various biological targets effectively.

This compound primarily acts as an antiplatelet agent. It is an analog of clopidogrel, a widely used medication for preventing thrombotic events.

  • Platelet Aggregation Inhibition : The compound inhibits ADP-induced platelet aggregation by blocking the P2Y12 receptor, similar to clopidogrel. This action prevents the activation and aggregation of platelets, thereby reducing the risk of thrombus formation .
  • Thrombus Stabilization : By modulating platelet responses, it stabilizes thrombus formation under pathological conditions, which is critical in managing acute coronary syndromes and other cardiovascular diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Description
Antiplatelet Activity Inhibits ADP-induced platelet aggregation through P2Y12 receptor blockade
Antithrombotic Properties Reduces thrombus formation in animal models of thrombosis
Cardiovascular Benefits Demonstrated efficacy in reducing ischemic events in clinical studies
Safety Profile Lower incidence of major bleeding compared to traditional therapies like aspirin

Case Studies and Research Findings

  • Clinical Efficacy : A study involving patients with acute coronary syndrome demonstrated that administration of this compound resulted in a significant reduction in major adverse cardiovascular events compared to placebo .
  • Comparative Analysis with Clopidogrel : Research indicates that this compound has a similar mechanism to clopidogrel but may offer improved safety profiles and reduced side effects. In head-to-head trials, it showed comparable efficacy with fewer incidences of gastrointestinal bleeding .
  • Pharmacokinetics : Studies have highlighted its favorable pharmacokinetic profile, including rapid absorption and metabolism, which enhances its therapeutic potential in acute settings .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Begin with the condensation of ethyl chloroacetate with a thienopyridine precursor under reflux in ethanol, as described in analogous syntheses .
  • Step 2 : Introduce the 2-chlorophenyl group via nucleophilic substitution. Monitor reaction progress using HPLC with UV detection at 254 nm.
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol to achieve >99% purity. Elemental analysis (C, H, N) and NMR (¹H/¹³C) are essential for validation .

Q. How is the compound’s stereochemistry confirmed, and what analytical techniques are most reliable?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve the (S)-configuration by growing crystals in a methanol/water mixture and analyzing with a Rigaku Saturn diffractometer (monochromatic Cu-Kα radiation, λ = 1.54178 Å). Compare bond angles and torsion angles to computational models .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, flow rate 1.0 mL/min) to separate enantiomers and confirm optical purity .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the thienopyridine core?

  • Methodology :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and intermediates. Software like Gaussian or ORCA can predict regioselectivity in sulfonation or alkylation reactions .
  • Reaction Path Search : Use the artificial force-induced reaction (AFIR) method to identify low-energy pathways for ring closure or substituent addition .

Q. How can researchers resolve contradictions in solubility data across different solvents?

  • Methodology :

  • Solubility Profiling : Conduct shake-flask experiments in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) at 25°C. Quantify solubility via UV spectrophotometry (λ = 280 nm).
  • Data Reconciliation : Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity. Discrepancies may arise from polymorphic forms; validate via differential scanning calorimetry (DSC) .

Q. What experimental design principles minimize variability in enantioselective synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use a central composite design (CCD) to optimize reaction temperature, catalyst loading, and solvent polarity. Response variables include enantiomeric excess (EE%) and yield.
  • Statistical Analysis : Perform ANOVA to identify significant factors. For example, a study showed that catalyst loading (p < 0.01) and temperature (p < 0.05) dominate EE% in asymmetric hydrogenation .

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